molecular formula C12H18ClN3O3S B11807723 1-((5-Chloro-4-propoxypyridin-3-yl)sulfonyl)piperazine

1-((5-Chloro-4-propoxypyridin-3-yl)sulfonyl)piperazine

Cat. No.: B11807723
M. Wt: 319.81 g/mol
InChI Key: UJUTWFOUURSSAK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-((5-Chloro-4-propoxypyridin-3-yl)sulfonyl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the condensation of an isocyanide, an aldehyde, an amine, and a carboxylic acid . Industrial production methods for this compound may involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

1-((5-Chloro-4-propoxypyridin-3-yl)sulfonyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the pyridine ring is replaced by other nucleophiles.

    Coupling Reactions: This compound can participate in coupling reactions with sulfonyl fluorides to form amino-oxetanes.

Common reagents and conditions used in these reactions include bases like DBU, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((5-Chloro-4-propoxypyridin-3-yl)sulfonyl)piperazine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((5-Chloro-4-propoxypyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group in the compound can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

1-((5-Chloro-4-propoxypyridin-3-yl)sulfonyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfonyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H18ClN3O3S

Molecular Weight

319.81 g/mol

IUPAC Name

1-(5-chloro-4-propoxypyridin-3-yl)sulfonylpiperazine

InChI

InChI=1S/C12H18ClN3O3S/c1-2-7-19-12-10(13)8-15-9-11(12)20(17,18)16-5-3-14-4-6-16/h8-9,14H,2-7H2,1H3

InChI Key

UJUTWFOUURSSAK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=NC=C1S(=O)(=O)N2CCNCC2)Cl

Origin of Product

United States

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